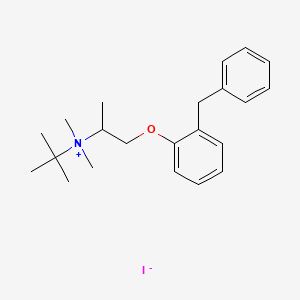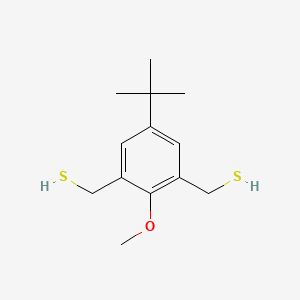
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C13H20OS2 It is characterized by the presence of a tert-butyl group, a methoxy group, and two thiol groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of a bis(methylthio) intermediate, which is then converted to the final product by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets through its thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-tert-Butyl-2-methoxyphenyl)dimethylsulfane
- (5-tert-Butyl-2-methoxy-1,3-phenylene)bis(methylsulfane)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is unique due to the presence of both thiol and methoxy groups on the same phenylene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biomolecules and materials, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
77180-48-4 |
|---|---|
Formule moléculaire |
C13H20OS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
[5-tert-butyl-2-methoxy-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C13H20OS2/c1-13(2,3)11-5-9(7-15)12(14-4)10(6-11)8-16/h5-6,15-16H,7-8H2,1-4H3 |
Clé InChI |
FXPYOAHDGVERHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)CS)OC)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


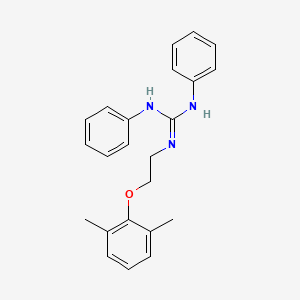
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
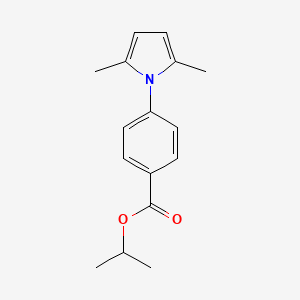
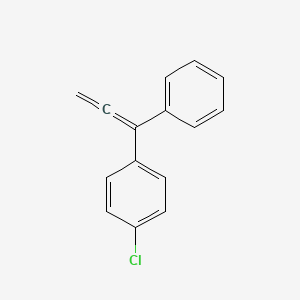
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

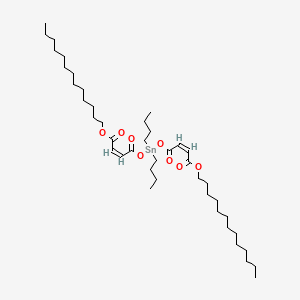
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
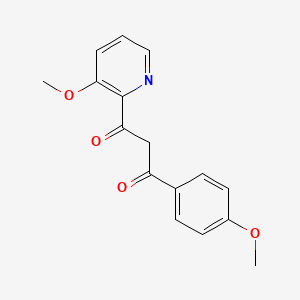
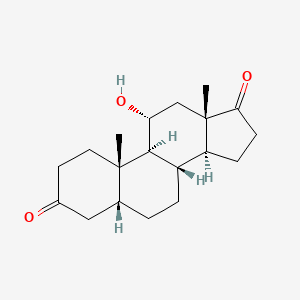


![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
